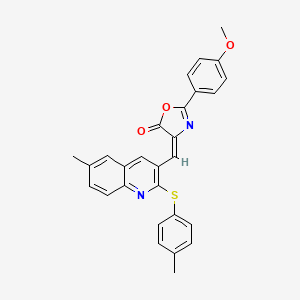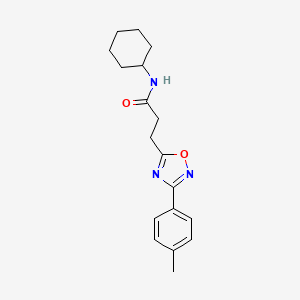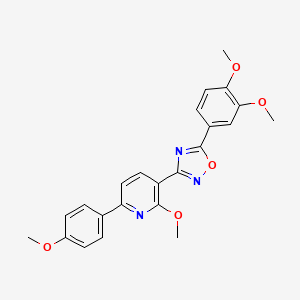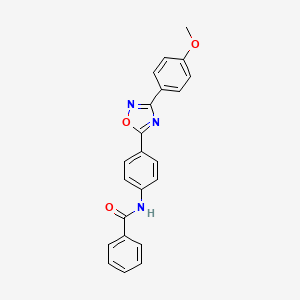
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine may induce cell death in cancer cells by interfering with DNA replication and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has low toxicity and does not cause significant damage to normal cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its low toxicity and high selectivity towards cancer cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not very water-soluble, which may limit its use in certain applications. In addition, the synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine's potential applications in other fields, such as energy storage and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a promising chemical compound that has potential applications in various fields. Its low toxicity, selectivity towards cancer cells, and anti-inflammatory and antioxidant properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline with morpholine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used as a fluorescent probe for the detection of metal ions. In materials science, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In biomedical research, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has shown promising results as a potential anticancer agent.
properties
IUPAC Name |
4-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-4-2-3-5-15(13)18-20-19(27-21-18)14-6-7-16(17(12-14)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSDETWIRHSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)






![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)